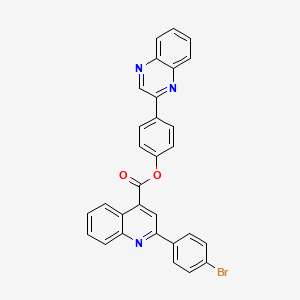
4-(Quinoxalin-2-yl)phenyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate is a complex organic compound that features a quinoxaline ring, a bromophenyl group, and a quinolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline Derivative: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal.
Coupling Reaction: The final step involves the coupling of the quinoxaline derivative with the bromophenyl group and the quinolinecarboxylate moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The quinoxaline and quinoline moieties are known to interact with DNA and proteins, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline.
Quinolinecarboxylate Derivatives: Compounds like 2-(4-chlorophenyl)-4-quinolinecarboxylate.
Uniqueness
4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H18BrN3O2 |
|---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H18BrN3O2/c31-21-13-9-19(10-14-21)28-17-24(23-5-1-2-6-25(23)33-28)30(35)36-22-15-11-20(12-16-22)29-18-32-26-7-3-4-8-27(26)34-29/h1-18H |
InChI Key |
DCJWNAKRTSJBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















